Febuxostat sec-butoxy acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

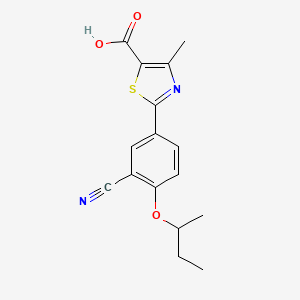

2-(4-butan-2-yloxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-4-9(2)21-13-6-5-11(7-12(13)8-17)15-18-10(3)14(22-15)16(19)20/h5-7,9H,4H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNODDVYKUBOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Febuxostat sec-Butoxy Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat sec-butoxy acid, also identified as Febuxostat Related Compound D, is a known process-related impurity generated during the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia and gout. The presence and control of such impurities are critical aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known chemical properties, analytical methodologies for its detection, and a plausible synthetic pathway for this specific impurity.

Chemical and Physical Properties

This compound is structurally similar to the active pharmaceutical ingredient (API), differing in the alkoxy side chain. While extensive experimental data for this specific impurity is not widely published, the following table summarizes its key chemical identifiers and known properties based on available data from chemical suppliers and analytical literature.

| Property | Value | Source |

| IUPAC Name | 2-(4-(sec-Butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid | [1] |

| Synonyms | Febuxostat 2-Butyl Isomer, Febuxostat Related Compound D, Febuxostat sec-Butyl Ether Acid Impurity | [1][2] |

| CAS Number | 1335202-59-9 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₆N₂O₃S | [1][2][3][4] |

| Molecular Weight | 316.37 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | >95% (by HPLC) | [2] |

| Storage | 2-8°C for long-term storage | [2] |

Synthesis and Formation

This compound is not a metabolite of Febuxostat but rather a process-related impurity. Its formation is likely due to the presence of sec-butanol as a residual solvent or the use of sec-butyl halides in the alkylation step during the synthesis of the Febuxostat API. The general synthetic route for Febuxostat involves the alkylation of a phenolic precursor. If sec-butyl bromide or a similar reagent is present as an impurity or used inadvertently, it can react to form the sec-butoxy analog instead of the desired isobutoxy compound.

A plausible synthetic pathway for the formation of this impurity is illustrated below. This pathway is inferred from the known synthesis of Febuxostat and its other impurities.

Caption: Plausible synthetic pathway for the formation of this compound impurity.

Analytical Methodologies

The primary analytical technique for the detection and quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection. Several studies have reported the development and validation of stability-indicating RP-HPLC methods for Febuxostat and its related substances, including the sec-butoxy isomer.[5]

Experimental Protocol: RP-HPLC Method for Impurity Profiling

While specific method parameters can vary, a general protocol for the separation of Febuxostat and its impurities is outlined below. This protocol is a composite based on typical methods described in the literature.[5]

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

-

Column: Kromosil C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., a mixture of methanol and acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Detection Wavelength: 315 nm.

-

Injection Volume: 20 µL.

3. Sample Preparation:

-

Standard Solution: A known concentration of this compound reference standard is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Sample Solution: The Febuxostat drug substance or product is dissolved in the diluent to a specified concentration.

4. Analysis:

-

The standard and sample solutions are injected into the HPLC system.

-

The retention times and peak areas of Febuxostat and its impurities are recorded.

-

Quantification of the sec-butoxy acid impurity is performed by comparing its peak area in the sample chromatogram to the peak area of the reference standard.

The following diagram illustrates a typical workflow for the analytical characterization of this impurity.

References

- 1. veeprho.com [veeprho.com]

- 2. kmpharma.in [kmpharma.in]

- 3. [Febuxostat Related Compound D (25 mg) (2-[4-(sec-Butoxy)-3-cyanophenyl]-4-methylthiazole-5-carboxylic acid)] - CAS [1335202-59-9] [store.usp.org]

- 4. This compound(L) [artisbiotech.com]

- 5. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]

In-Depth Technical Guide: Febuxostat Sec-Butoxy Acid (CAS No. 1335202-59-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat sec-butoxy acid, with the Chemical Abstracts Service (CAS) number 1335202-59-9, is recognized as a process-related impurity in the synthesis of Febuxostat.[1] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, widely prescribed for the management of hyperuricemia in patients with gout.[2] As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical characterization, and its relevance in the context of Febuxostat drug development.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is a structural isomer of Febuxostat, differing in the alkoxy substituent on the phenyl ring.[3] The presence of a sec-butoxy group instead of the isobutoxy group in Febuxostat can arise from impurities in starting materials or side reactions during the manufacturing process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1335202-59-9 | [3] |

| Molecular Formula | C₁₆H₁₆N₂O₃S | |

| Molecular Weight | 316.37 g/mol | |

| IUPAC Name | 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | [3] |

| Appearance | Solid | - |

| Purity | Typically >95% as a reference standard | |

| Storage Temperature | 2-8°C, sealed in a dry environment | - |

Synthesis and Experimental Protocol

The synthesis of this compound is not typically performed as a primary objective but rather as a part of impurity profiling and reference standard preparation. The synthetic route generally mirrors that of Febuxostat, often involving a Hantzsch thiazole synthesis followed by hydrolysis of an ester intermediate.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from the corresponding ethyl ester precursor.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses of Febuxostat and its impurities.

Step 1: Synthesis of Ethyl 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyano-4-(sec-butoxy)thiobenzamide in a suitable solvent such as ethanol.

-

Addition of Reagent: To the stirred solution, add a molar equivalent of ethyl 2-chloroacetoacetate.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials, and dried under vacuum.

-

Purification: The crude ester can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure ethyl ester intermediate.

Step 2: Hydrolysis to this compound [4]

-

Reaction Setup: Suspend the synthesized ethyl 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylate in a mixture of ethanol and water in a round-bottom flask.

-

Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the suspension.

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 50-70°C) until the hydrolysis is complete, as indicated by TLC or HPLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The acidic product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.

Analytical Characterization and Experimental Protocol

The primary analytical technique for the identification and quantification of this compound as an impurity in Febuxostat is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Analytical Workflow

The general workflow for the analysis of Febuxostat impurities involves sample preparation, chromatographic separation, and data analysis.

Caption: Workflow for Febuxostat impurity analysis.

Experimental Protocol: RP-HPLC Method for Febuxostat Impurity Profiling

This protocol is a representative method based on published literature for the analysis of Febuxostat and its related substances.[5]

Chromatographic Conditions:

-

Column: Kromosil C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.[5]

-

Mobile Phase A: 0.1% Orthophosphoric acid in water.[5]

-

Mobile Phase B: Acetonitrile and Methanol in a specific ratio.[5]

-

Gradient Program: A gradient program is typically used to ensure the separation of all impurities. The specific gradient will depend on the impurity profile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Detection Wavelength: UV detection at a wavelength where both Febuxostat and its impurities have significant absorbance (e.g., 315 nm).

-

Injection Volume: 20 µL.

Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B). Further dilute to a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Febuxostat API or a crushed tablet powder in the diluent to achieve a target concentration.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

System Suitability:

Before sample analysis, inject a standard solution multiple times to ensure the chromatographic system is performing adequately. Key parameters to assess include:

-

Tailing factor: Should be less than 2.0 for the main peak.

-

Theoretical plates: Should be greater than 2000 for the main peak.

-

Relative standard deviation (RSD) of peak areas: Should be less than 2.0% for replicate injections.

Data Analysis:

The identification of the this compound peak in the sample chromatogram is based on its retention time relative to the reference standard. Quantification is typically performed using an external standard method, where the peak area of the impurity in the sample is compared to the peak area of the reference standard of a known concentration.

Table 2: Representative RP-HPLC Method Validation Parameters

| Parameter | Typical Range/Value | Reference(s) |

| Linearity Range | 0.15 - 1.125 µg/mL | [5] |

| Correlation Coefficient (r²) | > 0.999 | [5] |

| Limit of Detection (LOD) | Dependent on instrumentation and method | [5] |

| Limit of Quantification (LOQ) | Dependent on instrumentation and method | [5] |

| Accuracy (% Recovery) | Typically within 98-102% | [5] |

| Precision (% RSD) | < 2% | [6] |

Biological Context and Significance

Currently, there is a lack of specific pharmacological or toxicological data for this compound in the public domain. Its primary significance lies in its classification as a process-related impurity in the manufacturing of Febuxostat. The presence of impurities, even in small amounts, can potentially impact the safety and efficacy of a drug product. Therefore, regulatory agencies require stringent control over the levels of such impurities.

The mechanism of action of the parent drug, Febuxostat, is well-established. It inhibits xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By blocking this enzyme, Febuxostat reduces the production of uric acid in the body.

Caption: Febuxostat's mechanism and impurity context.

While the biological activity of this compound is uncharacterized, its structural similarity to Febuxostat suggests the potential, however unlikely, for interaction with xanthine oxidase or other biological targets. The primary concern for drug developers is to ensure its levels are kept below the qualification thresholds established by regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Conclusion

This compound is a critical process-related impurity in the synthesis of Febuxostat. A thorough understanding of its synthesis and analytical characterization is essential for the quality control of the final API. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry. While direct biological data for this specific impurity is scarce, its control is paramount to ensuring the safety and consistency of Febuxostat therapy. Further research into the potential pharmacological and toxicological effects of this and other Febuxostat-related impurities would be beneficial for a more comprehensive risk assessment.

References

- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]

- 6. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Identification of Febuxostat 2-Butyl Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the Febuxostat 2-butyl isomer, a known process-related impurity in the synthesis of the active pharmaceutical ingredient (API), Febuxostat. This document outlines the analytical techniques and methodologies required for the detection, isolation, and structural elucidation of this specific isomer, which is also referred to as Febuxostat sec-Butyl Ether Acid Impurity. The information presented herein is intended to support research, development, and quality control activities related to Febuxostat.

Introduction to Febuxostat and its Isomeric Impurities

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, widely prescribed for the management of hyperuricemia in patients with gout.[1] The chemical name for Febuxostat is 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. During its synthesis, various related substances and impurities can be formed, including positional isomers. The 2-butyl isomer, chemically named 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is a significant process-related impurity that requires careful monitoring and control to ensure the quality, safety, and efficacy of the final drug product.

The structural difference between Febuxostat and its 2-butyl isomer lies in the nature of the butoxy side chain attached to the phenyl ring. Febuxostat contains an isobutoxy group, while the isomer possesses a sec-butoxy group. This subtle structural variation can potentially impact the pharmacological and toxicological profile of the drug substance.

Physicochemical Properties

A summary of the key physicochemical properties of the Febuxostat 2-butyl isomer is presented in Table 1.

Table 1: Physicochemical Properties of Febuxostat 2-Butyl Isomer

| Property | Value | Reference |

| Chemical Name | 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | [2] |

| Synonyms | Febuxostat sec-Butyl Ether Acid Impurity | [3] |

| CAS Number | 1335202-59-9 | [2][3] |

| Molecular Formula | C₁₆H₁₆N₂O₃S | [2] |

| Molecular Weight | 316.37 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

Synthesis and Formation

The Febuxostat 2-butyl isomer is typically formed as a process-related impurity during the synthesis of Febuxostat. Its formation is primarily attributed to the presence of 2-bromobutane as an impurity in the starting material, isobutyl bromide, which is used to introduce the isobutoxy side chain. The synthesis generally proceeds via a nucleophilic substitution reaction where the hydroxyl group of a key intermediate is alkylated.

General Synthetic Pathway

The formation of the Febuxostat 2-butyl isomer can be understood through the general synthetic pathway for Febuxostat. A crucial step involves the alkylation of a phenolic intermediate with an alkyl halide. If the isobutyl bromide reagent is contaminated with its isomer, 2-bromobutane, the corresponding sec-butoxy impurity will be formed alongside the desired isobutoxy product.

Caption: Synthetic pathway leading to the formation of Febuxostat and its 2-butyl isomer.

Analytical Identification and Characterization

The identification and characterization of the Febuxostat 2-butyl isomer rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for the separation and quantification of Febuxostat and its related substances, including the 2-butyl isomer. A well-developed HPLC method can effectively resolve the isomeric impurities from the main compound.

Table 2: Representative RP-HPLC Method Parameters

| Parameter | Description |

| Column | Kromosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Orthophosphoric acid in water |

| Mobile Phase B | Acetonitrile:Methanol (e.g., 80:20 v/v) |

| Gradient | A gradient elution is typically employed for optimal separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 315 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of impurities. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) helps in structural elucidation by providing fragmentation patterns.

Table 3: Expected Mass Spectrometry Data

| Technique | Expected Result |

| HRMS (ESI+) | [M+H]⁺ ion at m/z 317.0958 (calculated for C₁₆H₁₇N₂O₃S⁺) |

| MS/MS Fragmentation | Characteristic fragmentation pattern showing losses of the sec-butoxy group, carboxylic acid group, and other fragments of the thiazole ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including the differentiation of isomers. Both ¹H NMR and ¹³C NMR are essential for the unambiguous identification of the Febuxostat 2-butyl isomer. The key differentiating signals will be those of the sec-butoxy group.

Table 4: Expected ¹H NMR and ¹³C NMR Chemical Shifts for the sec-Butoxy Group

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| -O-CH (CH₃)CH₂CH₃ | ~ 4.5 - 4.8 | sextet |

| -OCH(CH₃)CH₂ CH₃ | ~ 1.6 - 1.8 | multiplet |

| -OCH(CH₃ )CH₂CH₃ | ~ 1.2 - 1.4 | doublet |

| -OCH(CH₃)CH₂CH₃ | ~ 0.9 - 1.1 | triplet |

| ¹³C NMR | ||

| -O-C H(CH₃)CH₂CH₃ | ~ 75 - 80 | |

| -OCH(CH₃)C H₂CH₃ | ~ 28 - 32 | |

| -OCH(C H₃)CH₂CH₃ | ~ 18 - 22 | |

| -OCH(CH₃)CH₂C H₃ | ~ 9 - 13 |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of the Febuxostat 2-butyl isomer is expected to be very similar to that of Febuxostat, with characteristic absorptions for the carboxylic acid, nitrile, and aromatic functionalities.

Table 5: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (carboxylic acid) | 1680-1710 |

| C≡N stretch (nitrile) | 2220-2240 |

| C=C and C=N stretches (aromatic and thiazole rings) | 1450-1600 |

| C-O stretch (ether) | 1200-1250 |

Experimental Protocols

Protocol for Synthesis of Febuxostat 2-Butyl Isomer (Reference Standard)

This protocol describes a general method for the synthesis of the Febuxostat 2-butyl isomer, which can be used for the preparation of a reference standard for analytical purposes.

-

Alkylation: To a solution of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in a suitable solvent (e.g., N,N-dimethylformamide), add potassium carbonate as a base. To this suspension, add 2-bromobutane.

-

Reaction: Heat the reaction mixture at an appropriate temperature (e.g., 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester of the 2-butyl isomer.

-

Purification (Ester): Purify the crude ester by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

-

Isolation: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to obtain the Febuxostat 2-butyl isomer.

-

Purification (Final Product): Recrystallize the final product from a suitable solvent system to obtain a high-purity reference standard.

Caption: Experimental workflow for the synthesis of the Febuxostat 2-butyl isomer.

Protocol for RP-HPLC Analysis

This protocol provides a general procedure for the analysis of the Febuxostat 2-butyl isomer in a drug substance sample.

-

Preparation of Mobile Phase:

-

Mobile Phase A: Prepare a 0.1% (v/v) solution of orthophosphoric acid in HPLC-grade water. Filter and degas.

-

Mobile Phase B: Prepare a mixture of HPLC-grade acetonitrile and methanol in the desired ratio (e.g., 80:20 v/v). Filter and degas.

-

-

Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of the Febuxostat 2-butyl isomer reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

-

Preparation of Sample Solution: Accurately weigh and dissolve the Febuxostat drug substance sample in the diluent to obtain a specific concentration.

-

Chromatographic Conditions:

-

Set up the HPLC system with the parameters specified in Table 2.

-

Equilibrate the column with the initial mobile phase composition for a sufficient time.

-

-

Analysis:

-

Inject the diluent (as a blank), followed by the standard solution and the sample solution.

-

Record the chromatograms and integrate the peaks.

-

-

Identification and Quantification:

-

Identify the peak corresponding to the Febuxostat 2-butyl isomer in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the impurity by comparing the peak area in the sample chromatogram with the peak area of the standard solution (using an external standard method).

-

Conclusion

The identification and control of the Febuxostat 2-butyl isomer are critical for ensuring the quality and safety of Febuxostat drug products. This technical guide has provided a comprehensive overview of the synthesis, analytical identification, and characterization of this process-related impurity. The methodologies described, including RP-HPLC, mass spectrometry, and NMR spectroscopy, along with the provided experimental protocols, serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of Febuxostat. The implementation of robust analytical methods is essential for the routine monitoring and control of this and other impurities in the manufacturing of Febuxostat.

References

- 1. 2-(4-(SEC-BUTOXY)-3-CYANOPHENYL)-4-METHYLTHIAZOLE-5-CARBOXYLIC ACID | 1335202-59-9 [sigmaaldrich.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | 1335202-59-9 [chemicalbook.com]

- 4. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]

The Critical Role of Febuxostat Sec-Butoxy Acid in Drug Impurity Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. In the manufacturing of Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout, rigorous control of impurities is paramount. This technical guide provides an in-depth examination of Febuxostat sec-butoxy acid, a significant process-related impurity. We will explore its origin, analytical detection methodologies, and its importance in the overall impurity profile of Febuxostat. This document is intended to serve as a comprehensive resource for professionals involved in the research, development, and quality control of Febuxostat.

Introduction to Febuxostat and the Imperative of Impurity Profiling

Febuxostat, with the chemical name 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a non-purine selective inhibitor of xanthine oxidase.[1][2] By blocking the catalytic site of this enzyme, Febuxostat effectively reduces the production of uric acid in the body, making it a cornerstone in the management of gout.[3]

The synthesis of a complex organic molecule like Febuxostat is a multi-step process that can inadvertently lead to the formation of impurities. These impurities can arise from starting materials, intermediates, reagents, or side reactions. According to the International Council for Harmonisation (ICH) guidelines, all impurities present in an API at a level of 0.10% or more should be identified and characterized.[4] The presence of impurities can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, a thorough understanding and control of the impurity profile are essential for regulatory approval and patient safety.

This compound: A Key Process-Related Impurity

This compound, chemically known as 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is a known process-related impurity of Febuxostat.[5][6] It is an isomer of Febuxostat, differing in the structure of the butoxy side chain (sec-butoxy instead of isobutoxy).

Chemical Structure

Despite having the same molecular formula and weight, the structural difference can lead to distinct pharmacological and toxicological properties, necessitating its stringent control.

Formation Pathway

The formation of this compound is typically linked to the raw materials used in the synthesis of Febuxostat. The isobutoxy side chain in Febuxostat is introduced via the alkylation of a phenolic precursor with an isobutyl halide. If the isobutyl halide reagent contains sec-butyl halide as an impurity, or if sec-butanol is present as a solvent or impurity, the corresponding sec-butoxy analog can be formed.

Caption: Formation pathway of this compound impurity.

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of this compound require robust and sensitive analytical methods. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for this purpose.

Experimental Protocol: RP-HPLC Method

The following protocol is a composite representation based on several published methods for the analysis of Febuxostat and its related substances.[4][6][8]

Objective: To separate and quantify this compound from Febuxostat and other related impurities in a drug substance or formulation.

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

-

Column: Kromosil C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[4]

-

Mobile Phase A: 0.1% Orthophosphoric acid in water.[4]

-

Mobile Phase B: A mixture of methanol and acetonitrile.[4]

-

Gradient Program: A gradient elution is typically used to achieve optimal separation. The specific gradient program should be optimized based on the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection Wavelength: 315 nm.

-

Injection Volume: 10 µL.

3. Preparation of Solutions:

-

Diluent: A mixture of acetonitrile and water is commonly used.

-

Standard Solution: Prepare a standard solution of Febuxostat and a reference standard of this compound in the diluent.

-

Sample Solution: Accurately weigh and dissolve the Febuxostat drug substance or a powdered sample of the drug product in the diluent to achieve a known concentration.

4. System Suitability:

-

Inject the standard solution multiple times to ensure the system is operating correctly.

-

System suitability parameters such as theoretical plates, tailing factor, and resolution between Febuxostat and the sec-butoxy acid impurity should be monitored and meet predefined criteria.

5. Analysis:

-

Inject the blank (diluent), standard solution, and sample solution into the chromatograph.

-

Record the chromatograms and identify the peaks based on their retention times relative to the standards.

6. Quantification:

-

Calculate the amount of this compound in the sample by comparing its peak area to the peak area of the corresponding reference standard.

Method Validation

The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data and Acceptance Criteria

While specific batch-to-batch quantitative data for this compound is often proprietary, the validation of analytical methods provides crucial quantitative information regarding the ability to control this impurity. The following table summarizes typical validation parameters for the quantification of Febuxostat-related substances, demonstrating the sensitivity of the analytical methods.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.15 - 1.125 µg/mL | [8] |

| Correlation Coefficient (r²) | > 0.999 | [8] |

| Limit of Detection (LOD) | < 0.1 µg/mL | [9] |

| Limit of Quantitation (LOQ) | 0.3 µg/mL | [9] |

The acceptance criteria for individual and total impurities in Febuxostat are governed by regulatory bodies and are typically aligned with ICH guidelines. For a known identified impurity like this compound, the limit is often set at not more than 0.15%.

Visualization of the Impurity Analysis Workflow

The logical flow of analyzing for this compound can be visualized as follows:

Caption: Workflow for the analysis of Febuxostat impurities.

Conclusion

The diligent profiling and control of impurities are fundamental to ensuring the quality and safety of Febuxostat. This compound, as a process-related isomeric impurity, requires particular attention. Its potential to arise from raw material impurities underscores the importance of stringent quality control throughout the manufacturing process. The use of validated, high-sensitivity analytical methods like RP-HPLC is crucial for its accurate quantification. This technical guide has provided a comprehensive overview of the role of this compound in drug impurity profiling, offering valuable insights and methodologies for professionals in the pharmaceutical industry. A thorough understanding of the formation and control of such impurities is not just a regulatory requirement but a commitment to patient well-being.

References

- 1. ijrpc.com [ijrpc.com]

- 2. This compound(L) [artisbiotech.com]

- 3. veeprho.com [veeprho.com]

- 4. Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide on the Toxicological Data of Febuxostat sec-Butoxy Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves to summarize the publicly available toxicological data for Febuxostat sec-butoxy acid. Extensive searches for specific toxicological studies on this particular chemical entity have revealed a significant lack of available data. The information presented herein is based on findings for closely related compounds and the parent drug, Febuxostat. All information should be interpreted with the understanding that it is not a direct toxicological assessment of this compound.

Executive Summary

This compound is an impurity of the active pharmaceutical ingredient Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used in the management of hyperuricemia in patients with gout. A thorough review of publicly accessible toxicological databases and scientific literature reveals a notable absence of specific studies on the toxicity of this compound. A Material Safety Data Sheet (MSDS) for a related impurity, "Febuxostat Impurity 19" (Ethyl 2-(4-(sec-butoxy)-3- cyanophenyl)-4- methylthiazole-5- carboxylate), explicitly states that no data is available for key toxicological endpoints. While toxicological data for the parent drug, Febuxostat, is extensive, this information is not directly applicable to its impurities, which may possess unique toxicological profiles. This guide summarizes the available information and highlights the critical data gap regarding the safety of this compound.

Toxicological Data for a Related Febuxostat Impurity

A review of the Material Safety Data Sheet for "Febuxostat Impurity 19," a structurally similar compound, indicates a complete lack of toxicological data. The absence of information for this related molecule suggests that dedicated toxicological testing of individual impurities of Febuxostat may not be widely published.

Table 1: Summary of Available Toxicological Data for Febuxostat Impurity 19

| Toxicological Endpoint | Result |

| Acute Toxicity | |

| Oral LD50 | No data available[1] |

| Inhalation | No data available[1] |

| Dermal | No data available[1] |

| Skin Corrosion/Irritation | No data available[1] |

| Serious Eye Damage/Irritation | No data available[1] |

| Respiratory or Skin Sensitization | No data available[1] |

| Germ Cell Mutagenicity | No data available[1] |

| Carcinogenicity | No data available[1] |

| Reproductive Toxicity | No data available[1] |

| Specific Target Organ Toxicity (Single Exposure) | No data available[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available[1] |

| Aspiration Hazard | Based on available data, the classification criteria are not met[1] |

Toxicological Profile of Febuxostat (Parent Compound)

While not directly indicative of the toxicity of its sec-butoxy acid impurity, understanding the toxicological profile of Febuxostat provides context. The primary concerns with Febuxostat are related to cardiovascular events and hepatotoxicity.

Cardiovascular Safety

In 2019, the U.S. Food and Drug Administration (FDA) added a black box warning to the prescribing information for Febuxostat.[2] This was based on the results of a post-market clinical study (the CARES trial) which found an increased risk of cardiovascular-related deaths in patients with gout and known cardiovascular disease treated with Febuxostat compared to those treated with allopurinol.[2] As a result, the FDA has limited the use of Febuxostat to a second-line therapy for patients who have an inadequate response or intolerance to allopurinol and advises against its use in patients with cardiovascular diseases.[2]

Hepatotoxicity

Liver function abnormalities have been reported in patients treated with Febuxostat.[3] Clinical studies have shown elevations in liver transaminases.[3] Therefore, it is recommended that liver function tests be performed at baseline and periodically during treatment.[3]

Experimental Protocols

Due to the absence of specific toxicological studies for this compound, no experimental protocols can be detailed.

Visualizations

Given the lack of specific experimental data for this compound, a generalized workflow for toxicological assessment is presented below. This diagram illustrates the typical stages of evaluating the safety of a new chemical entity.

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Conclusion and Future Directions

The current body of scientific literature and publicly available safety data sheets lack specific toxicological information for this compound. This represents a significant data gap in the safety profile of Febuxostat and its related impurities. While the toxicological profile of the parent compound, Febuxostat, provides some context, it is imperative that the toxicities of its impurities are independently evaluated. Future research should prioritize conducting a comprehensive toxicological assessment of this compound, including studies on acute toxicity, genotoxicity, and repeated dose toxicity, to ensure a complete understanding of its safety profile and to inform risk assessments for the final drug product.

References

In-Silico Prediction of Febuxostat Sec-Butoxy Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is a primary therapeutic agent for hyperuricemia and gout. Its metabolism is a critical determinant of its efficacy and safety profile. This technical guide provides an in-depth exploration of the in-silico prediction of the metabolism of Febuxostat's sec-butoxy acid metabolites. Febuxostat undergoes extensive hepatic metabolism, primarily through oxidation by Cytochrome P450 (CYP) enzymes and conjugation by UDP-glucuronosyltransferases (UGT). The initial oxidative metabolism of the isobutyl side chain leads to the formation of pharmacologically active hydroxylated metabolites, which can be broadly termed sec-butoxy acid metabolites. Understanding the metabolic fate of these metabolites is crucial for predicting drug-drug interactions and inter-individual variability in patient response. This guide details the enzymatic pathways involved, presents methodologies for in-vitro characterization, and outlines a framework for in-silico prediction of this metabolic pathway.

Introduction to Febuxostat Metabolism

Febuxostat is primarily metabolized in the liver. The two main metabolic pathways are:

-

Oxidation: Mediated by Cytochrome P450 (CYP) enzymes, this pathway is responsible for the formation of the active sec-butoxy acid metabolites.

-

Glucuronidation: This is the major metabolic pathway for the parent drug and its oxidative metabolites, facilitated by UDP-glucuronosyltransferase (UGT) enzymes.[1][2]

The oxidative metabolism of Febuxostat's isobutyl side chain results in the formation of several key metabolites, primarily the hydroxylated forms designated as 67M-1 and 67M-2, and a further oxidized dicarboxylic acid metabolite, 67M-4.[2] These initial hydroxylated metabolites are the focus of this guide's discussion on sec-butoxy acid metabolism.

The primary CYP enzymes involved in the oxidation of Febuxostat are CYP1A2, CYP2C8, and CYP2C9.[1][3] The subsequent glucuronidation of both the parent drug and its oxidative metabolites is carried out by UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[1][3]

Quantitative Data on Febuxostat Metabolism

| Parameter | Description | Significance in In-Silico Prediction |

| Michaelis-Menten Constant (Km) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for the substrate. | A lower Km value suggests a higher affinity of the CYP enzyme for Febuxostat, indicating that this pathway is more likely to be significant at lower drug concentrations. This is a critical input for physiologically based pharmacokinetic (PBPK) models. |

| Maximum Velocity (Vmax) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | Vmax reflects the catalytic efficiency of the enzyme. This parameter, along with enzyme abundance data, is used in in-silico models to predict the overall rate of metabolite formation. |

| Intrinsic Clearance (CLint) | The ratio of Vmax to Km (Vmax/Km). It represents the theoretical maximum rate of metabolism at low substrate concentrations. | CLint is a fundamental parameter used in PBPK modeling to predict hepatic clearance and potential drug-drug interactions. |

| Relative Contribution (%) | The percentage of the total metabolism of the parent drug that is accounted for by a specific enzyme or pathway. | This data helps to identify the primary metabolic pathways and the key enzymes responsible for the drug's elimination, which is crucial for predicting the impact of enzyme inhibitors or inducers. |

Experimental Protocols for Metabolite Identification and Characterization

The in-silico prediction of metabolism is heavily reliant on accurate experimental data for model building and validation. The following are detailed methodologies for key experiments used to characterize the metabolism of Febuxostat's sec-butoxy acid metabolites.

In-Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines a general procedure for identifying and quantifying the formation of Febuxostat's sec-butoxy acid metabolites in a complex in-vitro system that contains a wide range of drug-metabolizing enzymes.

Materials:

-

Febuxostat

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLMs (e.g., 0.5 mg/mL final protein concentration) and phosphate buffer.

-

Substrate Addition: Add Febuxostat to the mixture to achieve the desired final concentration (e.g., a range of concentrations to determine enzyme kinetics).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Internal Standard Addition: Add a known concentration of the internal standard.

-

Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

-

Metabolite Identification and Quantification: Analyze the data to identify potential metabolites by comparing the mass spectra of the samples with and without the parent drug and by examining the fragmentation patterns. Quantify the formation of the sec-butoxy acid metabolites using a standard curve.

Metabolism using Recombinant CYP Enzymes

This protocol allows for the determination of the specific contribution of individual CYP enzymes to the formation of Febuxostat's sec-butoxy acid metabolites.

Materials:

-

Febuxostat

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C8, CYP2C9) co-expressed with cytochrome P450 reductase

-

NADPH

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Incubation Setup: In separate microcentrifuge tubes for each CYP isoform, combine the recombinant enzyme (e.g., 10-50 pmol/mL final concentration) and phosphate buffer.

-

Substrate Addition: Add Febuxostat to each tube over a range of concentrations to determine Km and Vmax.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reactions by adding NADPH.

-

Incubation: Incubate the reaction mixtures at 37°C for a time period determined to be in the linear range of formation for the metabolites.

-

Reaction Termination: Stop the reactions with ice-cold acetonitrile.

-

Internal Standard Addition: Add the internal standard.

-

Sample Processing: Centrifuge the samples to pellet any precipitated protein.

-

LC-MS/MS Analysis: Analyze the supernatant for the formation of the sec-butoxy acid metabolites.

-

Data Analysis: Calculate the rate of metabolite formation for each CYP isoform and determine the enzyme kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

In-Silico Prediction of Metabolism

In-silico models are powerful tools for predicting the metabolic fate of drug candidates early in the development process. These models can predict the site of metabolism (SOM) and the specific enzymes involved.

Site of Metabolism (SOM) Prediction for CYP-Mediated Oxidation

A variety of in-silico tools can be used to predict the most likely sites on the Febuxostat molecule to be oxidized by CYP enzymes. These tools often employ one or a combination of the following approaches:

-

Ligand-Based Approaches: These methods use information from a database of known CYP substrates to build predictive models. They often rely on 2D or 3D molecular descriptors and machine learning algorithms to identify structural motifs and physicochemical properties that are associated with metabolic susceptibility.

-

Structure-Based Approaches: These methods utilize the 3D structures of CYP enzymes. The drug candidate is docked into the active site of the enzyme, and the binding orientation and proximity of different atoms to the catalytic heme iron are used to predict the most probable sites of oxidation.

-

Quantum Mechanics (QM)-Based Approaches: These methods calculate the activation energy required for the abstraction of a hydrogen atom or the addition of an oxygen atom at different positions on the molecule. The sites with the lowest activation energies are predicted to be the most metabolically labile.

Prediction of UGT-Mediated Glucuronidation

Similar to CYP prediction, in-silico models for UGT-mediated metabolism can be used to predict whether Febuxostat or its sec-butoxy acid metabolites are likely substrates for UGT enzymes and to identify the potential sites of glucuronidation. These models often utilize machine learning algorithms trained on datasets of known UGT substrates and their sites of metabolism.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The in-silico prediction of Febuxostat's sec-butoxy acid metabolism is a multifaceted process that integrates experimental data with computational modeling. A thorough understanding of the enzymatic pathways, coupled with robust in-vitro characterization, provides the necessary foundation for building and validating predictive in-silico models. This technical guide has provided a comprehensive overview of the key considerations, experimental methodologies, and computational approaches for researchers and drug development professionals working to understand and predict the metabolic fate of Febuxostat and its active metabolites. The continued development and application of these in-silico tools will undoubtedly accelerate the design of safer and more effective therapeutic agents.

References

The Discovery and Origin of Febuxostat Sec-Butoxy Acid Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout. As with any pharmaceutical active ingredient, ensuring its purity is paramount to its safety and efficacy. This technical guide provides an in-depth exploration of a known process-related impurity, Febuxostat sec-butoxy acid impurity. We will delve into its discovery, elucidate its origin within the synthetic pathway of Febuxostat, present detailed analytical methodologies for its detection and quantification, and provide comprehensive experimental protocols. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Febuxostat.

Introduction to Febuxostat and its Impurities

Febuxostat, chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, effectively lowers uric acid levels in the blood.[1] The manufacturing process of Febuxostat, like any complex chemical synthesis, can give rise to various impurities. These can include starting materials, intermediates, by-products, and degradation products. Regulatory bodies mandate the identification, quantification, and control of these impurities to ensure the quality and safety of the final drug product.

One such process-related impurity is 2-(4-sec-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, commonly referred to as this compound impurity or Febuxostat 2-Butyl Isomer.[2][3] This impurity is structurally very similar to Febuxostat, with the only difference being the substitution of the isobutoxy group with a sec-butoxy group on the phenyl ring.

Discovery and Origin of the Sec-Butoxy Acid Impurity

The this compound impurity is primarily a process-related impurity . Its origin can be traced back to a critical step in the synthesis of Febuxostat: the alkylation of a phenolic precursor.

The most common synthetic routes for Febuxostat involve the O-alkylation of a 4-hydroxyphenyl intermediate, such as ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, with an isobutylating agent, typically isobutyl bromide, in the presence of a base like potassium carbonate.[4][5]

The formation of the sec-butoxy acid impurity is attributed to two potential, though not equally likely, scenarios:

-

Contamination of the Alkylating Agent: The most probable cause is the presence of sec-butyl bromide as an impurity within the isobutyl bromide starting material. Commercial isobutyl bromide may contain small amounts of its isomer, sec-butyl bromide. During the alkylation reaction, both isobutyl bromide and sec-butyl bromide will react with the phenolic hydroxyl group, leading to the formation of both the desired isobutoxy compound (Febuxostat precursor) and the undesired sec-butoxy impurity.[1]

-

Isomerization during Synthesis: A less likely but theoretically possible scenario is the in-situ isomerization of the isobutyl group to a sec-butyl group. This could potentially occur via the formation of a carbocation intermediate under certain reaction conditions, although the conditions for Williamson ether synthesis (the type of reaction used for this alkylation) are not typically conducive to such rearrangements.

Therefore, controlling the purity of the isobutyl bromide raw material is a critical factor in minimizing the formation of the this compound impurity.

Chemical Structures

| Compound | Chemical Structure |

| Febuxostat | |

| This compound impurity |

Analytical Methodologies for Detection and Quantification

The primary analytical technique for the detection and quantification of the this compound impurity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection.[2][6][7][8][9] Several methods have been developed and validated for the analysis of Febuxostat and its related substances.

Data Presentation: HPLC Method Parameters and Validation Data

The following tables summarize typical parameters for RP-HPLC methods used in the analysis of Febuxostat and its impurities, including the sec-butoxy acid impurity. It is important to note that specific parameters may vary between laboratories and analytical methods.

Table 1: Typical Chromatographic Conditions

| Parameter | Typical Value |

| Column | C18 (e.g., Kromosil C18, Inertsil C18, Nucleosil C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Orthophosphoric acid in water or Ammonium acetate buffer (pH 4.0) |

| Mobile Phase B | Acetonitrile and/or Methanol |

| Gradient/Isocratic | Both gradient and isocratic methods have been reported. |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection Wavelength | 254 nm or 315 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Table 2: Summary of Method Validation Parameters (Representative Data)

| Parameter | Range/Value |

| Linearity Range | 0.15 - 1.125 µg/mL for related substances |

| Correlation Coefficient (r²) | > 0.999 |

| LOD (Limit of Detection) | ~0.02 µg/mL |

| LOQ (Limit of Quantification) | ~0.07 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 2.0% |

Experimental Protocols

Protocol for RP-HPLC Analysis of this compound Impurity

This protocol is a representative example based on commonly published methods.[2][6][7][8][9] Researchers should validate the method in their own laboratory to ensure its suitability.

Objective: To detect and quantify the this compound impurity in a sample of Febuxostat drug substance.

Materials:

-

Febuxostat sample

-

This compound impurity reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Preparation of Mobile Phase:

-

Mobile Phase A: Prepare a 0.1% solution of orthophosphoric acid in water. Filter and degas.

-

Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 50:50 v/v). Filter and degas.

-

-

Preparation of Standard Solution:

-

Accurately weigh a suitable amount of this compound impurity reference standard and dissolve it in a known volume of diluent (e.g., a mixture of mobile phase A and B) to obtain a stock solution of a known concentration.

-

Prepare working standard solutions by diluting the stock solution to appropriate concentrations within the expected linear range.

-

-

Preparation of Sample Solution:

-

Accurately weigh a known amount of the Febuxostat sample and dissolve it in the diluent to obtain a solution of a specific concentration (e.g., 1 mg/mL).

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the parameters outlined in Table 1.

-

Inject the blank (diluent), standard solutions, and the sample solution into the HPLC system.

-

Record the chromatograms and the peak areas.

-

-

Data Analysis:

-

Identify the peak corresponding to the this compound impurity in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the concentration of the impurity in the sample using the peak area of the impurity in the sample and the calibration curve generated from the standard solutions.

-

Mandatory Visualizations

Synthesis and Impurity Formation Pathway

Caption: Febuxostat synthesis and the origin of the sec-butoxy acid impurity.

Experimental Workflow for Impurity Analysis

Caption: Workflow for the analysis of this compound impurity.

Conclusion

The this compound impurity is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Febuxostat. Its origin is primarily linked to the purity of the isobutyl bromide used in the synthesis. This technical guide has provided a comprehensive overview of its discovery, formation, and analytical characterization. The detailed experimental protocols and data presented herein serve as a valuable resource for ensuring the quality, safety, and regulatory compliance of Febuxostat. By understanding the root cause of this impurity and implementing robust analytical methods, pharmaceutical manufacturers can effectively control its levels in the final drug product.

References

- 1. pharmtech.com [pharmtech.com]

- 2. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]

- 3. echemi.com [echemi.com]

- 4. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | 160844-75-7 [chemicalbook.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. ajrconline.org [ajrconline.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. academic.oup.com [academic.oup.com]

- 9. ijrpr.com [ijrpr.com]

In-Depth Physicochemical Characterization of Febuxostat Sec-Butoxy Acid

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Febuxostat sec-butoxy acid, chemically known as 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is a significant process-related impurity of the xanthine oxidase inhibitor, Febuxostat.[1] A thorough understanding of its physicochemical properties is crucial for the development of robust analytical methods, effective purification strategies, and for ensuring the quality and safety of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available physicochemical data for this compound, including its chemical identity, and analytical characterization methods. While comprehensive experimental data remains limited in publicly accessible literature, this document consolidates known information and outlines the necessary experimental protocols for a complete characterization.

Chemical and Physical Properties

This compound is a structural isomer of Febuxostat, differing in the alkoxy substituent on the phenyl ring. This seemingly minor structural change can influence its physical and chemical properties, potentially impacting its solubility, stability, and chromatographic behavior.

| Property | Data |

| Chemical Name | 2-(4-(sec-Butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid |

| Synonyms | Febuxostat 2-Butyl Isomer, Febuxostat Impurity XX |

| CAS Number | 1335202-59-9 |

| Molecular Formula | C16H16N2O3S |

| Molecular Weight | 316.37 g/mol |

| Appearance | Solid (predicted) |

| pKa (Predicted) | 2.49 ± 0.10 |

| Solubility (Qualitative) | Slightly soluble in DMSO and Methanol |

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Synthesis

This compound is synthesized as a process-related impurity during the manufacturing of Febuxostat. One reported synthetic route involves the hydrolysis of its corresponding ethyl ester, ethyl 2-[3-cyano-4-(1-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (Impurity XVI).[2]

Diagram: Synthetic Pathway of this compound

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound (Impurity XX) can be adapted from the general procedure for the hydrolysis of related ester impurities.[2]

-

Reaction Setup: Suspend ethyl 2-[3-cyano-4-(1-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (Impurity XVI) in a suitable solvent mixture, such as methanol and tetrahydrofuran (1:1).

-

Hydrolysis: Add a solution of sodium hydroxide and heat the reaction mixture at 45-50°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and add water.

-

Acidification: Adjust the pH of the solution to 1-2 using 5N hydrochloric acid to precipitate the product.

-

Isolation and Purification: Filter the resulting solid, wash with water, and dry in an air oven to obtain this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Diagram: Analytical Workflow for Characterization

Caption: A typical workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the separation and quantification of this compound from Febuxostat and other related impurities.

Experimental Protocol: HPLC Method

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Febuxostat and the impurity have significant absorbance.

-

Flow Rate: Typically around 1.0 mL/min.

-

Temperature: Column oven maintained at a constant temperature, for example, 30°C.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Data:

-

Molecular Ion Peak: An [M+H]+ ion corresponding to the molecular weight of 317.095581 Da.

-

Fragmentation Pattern: Analysis of the fragmentation can provide structural information, helping to distinguish it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The spectra will show characteristic signals for the sec-butoxy group, distinguishing it from the isobutoxy group in Febuxostat.

Expected ¹H NMR Signals:

-

Signals corresponding to the aromatic protons on the phenyl and thiazole rings.

-

A characteristic multiplet for the methine proton of the sec-butoxy group.

-

Signals for the methyl and methylene protons of the sec-butoxy group.

-

A signal for the methyl group on the thiazole ring.

-

A broad singlet for the carboxylic acid proton.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

-

A broad O-H stretching vibration for the carboxylic acid.

-

A C=O stretching vibration for the carboxylic acid.

-

C-N stretching for the nitrile group.

-

C-O stretching for the ether linkage.

-

Aromatic C-H and C=C stretching vibrations.

Future Work

To provide a complete physicochemical profile of this compound, further experimental studies are required. These include:

-

Melting Point Determination: To ascertain its purity and physical state.

-

Quantitative Solubility Studies: In a range of pharmaceutically relevant solvents and pH values.

-

LogP Determination: To understand its lipophilicity, which influences its absorption and distribution.

-

Crystallographic Studies: X-ray diffraction analysis to determine its crystal structure and investigate the potential for polymorphism.

-

Stability Studies: To evaluate its degradation profile under various stress conditions (e.g., heat, light, humidity, and different pH values).

Conclusion

This compound is a critical impurity in the synthesis of Febuxostat. A thorough physicochemical characterization is paramount for quality control and regulatory compliance. This guide has summarized the currently available information and outlined the necessary experimental protocols to build a comprehensive understanding of this compound. Further research to generate detailed experimental data for the properties discussed herein is highly encouraged for the scientific and pharmaceutical community.

References

Methodological & Application

Application Note: Development of a Validated Analytical Method for Febuxostat and its sec-Butoxy Acid Impurity

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout.[1][2] Its chemical name is 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid.[3][4] During the synthesis of Febuxostat, several process-related impurities can be generated, one of which is the sec-butoxy acid isomer, also known as Febuxostat Related Compound C or Febuxostat 2-Butyl Isomer.[5][6][7] The presence of such impurities can affect the efficacy and safety of the final drug product.[5] Therefore, a robust analytical method is crucial for the identification and quantification of Febuxostat and its impurities to ensure the quality of the active pharmaceutical ingredient (API) and its formulations.

This application note outlines the development and validation of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Febuxostat and its sec-butoxy acid impurity. RP-HPLC is a widely used technique for pharmaceutical analysis due to its accuracy, sensitivity, and reproducibility.[1]

Molecular Structures

| Compound | Structure |

| Febuxostat |

|

| Febuxostat sec-Butoxy Acid | 2-(4-(sec-Butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid[6][7] |

Analytical Method Development Protocol

This protocol provides a systematic approach to developing a stability-indicating RP-HPLC method for the analysis of Febuxostat and its sec-butoxy acid impurity.

1. Materials and Equipment

-

Chemicals and Reagents:

-

Equipment:

2. Experimental Workflow

References

- 1. ijrpr.com [ijrpr.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. ijrpc.com [ijrpc.com]

- 5. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]

- 6. veeprho.com [veeprho.com]

- 7. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 8. CN103389346B - A method for determining febuxostat and impurities in an oral preparation by HPLC - Google Patents [patents.google.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. caribjscitech.com [caribjscitech.com]

Application Note: Quantification of Febuxostat sec-butoxy acid Impurity using a Stability-Indicating RP-HPLC Method

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout.[1][2][3][4][5] The manufacturing process and storage of Febuxostat can lead to the formation of various impurities, which may affect the efficacy and safety of the drug product. One such critical impurity is the sec-butoxy acid impurity. Therefore, a robust and reliable analytical method for the quantification of this impurity is essential for quality control in both bulk drug and finished pharmaceutical formulations.[6]

This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of the Febuxostat sec-butoxy acid impurity. The method is developed to separate the sec-butoxy acid impurity from Febuxostat and other related substances, ensuring accurate measurement. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Chromatographic Conditions

A summary of the chromatographic conditions for the analysis of Febuxostat and its sec-butoxy acid impurity is provided in the table below.

| Parameter | Recommended Conditions |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector |

| Column | Kromosil C18 (or equivalent)[6] |

| Mobile Phase A | 0.1% Orthophosphoric acid in water[6] |

| Mobile Phase B | Methanol and Acetonitrile in a specific ratio[6] |

| Gradient | Optimized for the separation of Febuxostat and its impurities |

| Flow Rate | 1.0 mL/min[3][7] |

| Column Temperature | Ambient |

| Detection Wavelength | 315 nm[7] |

| Injection Volume | 20 µL[7] |

Experimental Protocol

1. Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 0.1% solution of orthophosphoric acid in HPLC grade water. Filter through a 0.45 µm membrane filter and degas.[6]

-

Mobile Phase B (Organic): Prepare a mixture of HPLC grade methanol and acetonitrile. The exact ratio should be optimized for best separation.[6]

-

Diluent: The mobile phase is typically used as the diluent.[3]

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Febuxostat and sec-butoxy acid impurity reference standards in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the diluent to achieve a target concentration of Febuxostat. For tablet analysis, an amount of powdered tablets equivalent to a specific dose of Febuxostat should be used.[3] The solution should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection.[3]

2. Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and integrate the peak areas for Febuxostat and the sec-butoxy acid impurity.

3. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:[1][2][6]

-

Specificity: Assessed by analyzing blank, placebo, and spiked samples to ensure no interference from excipients or other impurities at the retention time of the sec-butoxy acid impurity. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.[1][2][8][9][10]

-

Linearity: Determined by analyzing a series of solutions with increasing concentrations of the sec-butoxy acid impurity. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.[1][2][3][6][8]

-

Accuracy: Evaluated by performing recovery studies on a placebo spiked with known amounts of the sec-butoxy acid impurity at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[7]

-

Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (%RSD) of the results is calculated.[1][2]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.[1][2][8]

-

Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition to assess the method's reliability during normal use.[6][7]

Quantitative Data Summary

The following tables summarize the typical validation parameters obtained for an RP-HPLC method for the analysis of Febuxostat and its impurities.

Table 1: Linearity and Range

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Febuxostat | 0.15 - 1.125 | > 0.999[6] |

| Sec-butoxy acid | To be determined | > 0.999 |